molecular formula C13H14F3NO5 B8250805 2-((Tert-butoxycarbonyl)amino)-4-(trifluoromethoxy)benzoic acid

2-((Tert-butoxycarbonyl)amino)-4-(trifluoromethoxy)benzoic acid

Cat. No.: B8250805
M. Wt: 321.25 g/mol
InChI Key: ITFDDXNZEALFIF-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)amino)-4-(trifluoromethoxy)benzoic acid is a benzoic acid derivative featuring a trifluoromethoxy substituent at the para position and a tert-butoxycarbonyl (Boc)-protected amino group at the ortho position. The Boc group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes, while the trifluoromethoxy group contributes to electron-withdrawing effects, influencing the compound’s acidity and reactivity .

This compound is synthesized via methods analogous to those described in Reference Examples 87 and 88 of the European Patent Application EP 4 374 877 A2, which involve coupling reactions and deprotection steps starting from intermediates like 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid . Its structural complexity and functional groups make it a candidate for pharmaceutical and agrochemical applications, particularly in drug design where carboxylic acid moieties and fluorine-containing substituents are critical for bioactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO5/c1-12(2,3)22-11(20)17-9-6-7(21-13(14,15)16)4-5-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFDDXNZEALFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagent Optimization

The most straightforward method involves protecting the amine group of 2-amino-4-(trifluoromethoxy)benzoic acid using di-tert-butyl dicarbonate (Boc₂O). Key steps include:

  • Base Selection : Sodium hydrogencarbonate or potassium carbonate in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Solvent System : THF or DMF facilitates efficient mixing while minimizing side reactions.

  • Stoichiometry : A 1.1–1.3 molar equivalent of Boc₂O relative to the amine ensures complete protection.

Example Protocol

  • Dissolve 2-amino-4-(trifluoromethoxy)benzoic acid (10 mmol) in THF (30 mL).

  • Add NaHCO₃ (12 mmol) and Boc₂O (11 mmol).

  • Stir at room temperature for 6–8 h.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield Considerations : Reported yields for analogous Boc protections range from 75.9% to 99.1% under optimized conditions.

Sequential Synthesis from Substituted Benzene Derivatives

Trifluoromethoxy Group Introduction

The trifluoromethoxy group can be introduced via nucleophilic substitution or transition-metal-catalyzed coupling. Patent CN107417518A describes a high-pressure fluorination method for related trifluoromethylbenzoic acids, adaptable for trifluoromethoxy synthesis:

Step 1 : Chlorobenzoyl chloride intermediates are reacted with hydrogen fluoride (HF) and sulfuryl fluoride derivatives at 100°C under 2.2–2.4 MPa pressure.
Step 2 : Hydrolysis of the resulting acyl fluoride in aqueous medium yields the carboxylic acid.

Adaptation for Trifluoromethoxy :
Replace the trifluoromethyl precursor with a methoxy-substituted intermediate, followed by fluorination. For example:

  • React 4-hydroxy-2-nitrobenzoic acid with trifluoromethylating agents (e.g., CF₃OF) under controlled conditions.

Boc Protection of Intermediate Amines

After introducing the trifluoromethoxy group, the amine at position 2 is protected using Boc₂O. Source provides a validated protocol:

  • Dissolve the amine intermediate (1.0 eq) in DMF.

  • Add K₂CO₃ (2.0 eq) and Boc₂O (1.2 eq).

  • Stir for 12 h at room temperature.

Critical Notes :

  • Avoid acidic conditions post-protection to prevent Boc group cleavage.

  • Purification via trituration with ether or column chromatography enhances purity.

Alternative Pathways and Novel Methodologies

Enzymatic Protection

Analytical Characterization and Quality Control

Successful synthesis requires verification via:

  • ¹H NMR : Peaks corresponding to Boc methyl groups (δ 1.45 ppm) and trifluoromethoxy signals (δ 4.55 ppm).

  • HPLC-MS : Molecular ion peak at m/z 295.33 (M+H⁺).

  • Elemental Analysis : Confirmation of C, H, N, and F content.

Purity Standards : Industrial-scale processes report purities ≥99.5% after crystallization from ethyl acetate or toluene.

Industrial-Scale Production Challenges

Cost Optimization

  • Solvent Recovery : DMF and THF recycling reduces expenses.

  • Catalyst Efficiency : Transition-metal catalysts (e.g., Pd for coupling reactions) must be minimized or reused .

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-4-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups onto the aromatic ring .

Scientific Research Applications

Research indicates that 2-((tert-butoxycarbonyl)amino)-4-(trifluoromethoxy)benzoic acid exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies have demonstrated its efficacy against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells through assays like Sulforhodamine B (SRB) .
  • Antimicrobial Properties : Preliminary evaluations suggest that this compound may possess antimicrobial activity, addressing challenges related to microbial resistance .

Drug Development

The unique structural features of this compound make it a valuable building block in the synthesis of more complex pharmaceutical agents. Its ability to modulate biological activity through structural modifications allows for the design of targeted therapies.

Molecular Docking Studies

Molecular docking studies have been employed to predict the interactions between this compound and various biological targets. These studies help in understanding the mechanism of action and optimizing the compound for better efficacy .

Case Study 1: Anticancer Screening

In a study focusing on a series of derivatives related to benzoic acid, this compound was tested for its anticancer properties. The results indicated a significant inhibition rate against specific cancer cell lines, suggesting potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity Evaluation

Another research effort evaluated the antimicrobial efficacy of this compound against various pathogens. The findings revealed that modifications to the structure could enhance antimicrobial properties, making it a candidate for further exploration in antibiotic development .

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amine that can participate in various biochemical reactions. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

To contextualize the properties of 2-((Tert-butoxycarbonyl)amino)-4-(trifluoromethoxy)benzoic acid, a comparison with structurally related benzoic acid derivatives is essential:

Compound Name Key Substituents Molecular Formula (Hill Notation) Notable Features
This compound Boc-protected amino (ortho), trifluoromethoxy (para), carboxylic acid (meta) Not explicitly reported Boc group enhances amine stability; trifluoromethoxy increases acidity
BAY 60-2770 4-Carboxybutyl chain, biphenyl-trifluoromethyl, fluoro-methoxy-phenyl C₃₅H₃₃F₄NO₅ Extended alkyl chain and biphenyl system enhance lipophilicity and receptor binding
2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzaldehyde hydrochloride Difluoro (ortho/meta), methoxyethylaminoethoxy (para), aldehyde Not explicitly reported Aldehyde functionality enables Schiff base formation; tertiary amine improves solubility

Key Differences and Implications

Functional Groups :

  • The target compound’s carboxylic acid group (vs. BAY 60-2770’s extended carboxybutyl chain) suggests distinct solubility and ionization profiles. Carboxylic acids are more polar, favoring aqueous environments, whereas BAY 60-2770’s alkyl chain may enhance membrane permeability .
  • The trifluoromethoxy group in the target compound (vs. BAY 60-2770’s trifluoromethyl-biphenyl system) introduces steric and electronic effects that could modulate interactions with biological targets, such as enzymes or receptors.

Synthetic Utility: The Boc-protected amino group in the target compound contrasts with the unprotected tertiary amine in the benzaldehyde derivative from EP 4 374 877 A2. This difference highlights tailored strategies for amine reactivity: Boc protection prevents undesired side reactions during synthesis, while unprotected amines in the benzaldehyde derivative facilitate salt formation (e.g., hydrochloride) for improved crystallinity .

This suggests divergent therapeutic applications, such as cardiovascular vs. anti-inflammatory targets .

Data Limitations

Direct comparisons of physicochemical properties (e.g., logP, pKa) or bioactivity data are hindered by incomplete reporting in available sources. For instance, molecular weights and spectral data for the target compound are absent in the cited patent , while BAY 60-2770’s pharmacological profile is only partially described in product catalogs .

Q & A

Q. What are the common synthetic routes for preparing 2-((tert-butoxycarbonyl)amino)-4-(trifluoromethoxy)benzoic acid, and what critical steps ensure high purity?

The synthesis typically involves:

  • Amino group protection : The Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP) to protect the amine .
  • Trifluoromethoxy introduction : Electrophilic substitution or coupling reactions (e.g., Ullmann or SNAr) are used to install the trifluoromethoxy group at the para position of the benzoic acid backbone .
  • Carboxylic acid activation : The benzoic acid moiety is often synthesized via hydrolysis of ester precursors (e.g., methyl or benzyl esters) using LiOH or TFA .
    Critical steps : Purification via silica gel chromatography (hexane:ethyl acetate gradients) and characterization by LC-MS or HPLC (≥98% purity) are essential to confirm identity and minimize impurities .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms the Boc group (δ ~1.4 ppm for tert-butyl protons) and trifluoromethoxy substitution (distinct splitting patterns due to CF₃ coupling) .
  • LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ or [M+Na]+ ions) and detects trace impurities .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity, especially for batches intended for biological assays .

Q. How does the stability of this compound vary under different storage conditions?

  • Short-term storage : Dissolved in DMSO (≤10 mM) at -20°C for up to 1 month, avoiding freeze-thaw cycles .
  • Long-term storage : As a lyophilized solid under inert gas (argon) at -80°C, with desiccants to prevent hydrolysis of the Boc group .
  • Stability alerts : The trifluoromethoxy group is hydrolytically stable but may degrade under prolonged exposure to strong acids/bases .

Advanced Research Questions

Q. What strategies optimize the reaction yield during Boc protection of the amino group in polar solvents?

  • Solvent selection : Use DMF or THF for improved solubility of intermediates; avoid protic solvents (e.g., MeOH) that may compete with Boc-anhydride .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate Boc activation, reducing side reactions like tert-butyl carbamate formation .
  • Temperature control : Maintain 0–25°C to prevent exothermic decomposition of intermediates .

Q. How does the Boc group influence the compound’s pharmacokinetic properties in medicinal chemistry applications?

The Boc group:

  • Enhances cell permeability by masking the amine’s polarity, critical for intracellular targets (e.g., kinase inhibitors or PROTACs) .
  • Serves as a reversible protecting group, enabling post-synthesis deprotection (e.g., with TFA) to regenerate the free amine for further functionalization .
  • Impacts metabolic stability: Boc-protected amines resist enzymatic degradation in serum, prolonging half-life in vivo .

Q. How can researchers address contradictory data in biological activity assays involving this compound?

  • Dose-response validation : Confirm activity across multiple concentrations (e.g., 1 nM–10 µM) to rule out assay artifacts .
  • Target engagement assays : Use techniques like CETSA (Cellular Thermal Shift Assay) to verify direct binding to the intended protein target .
  • Off-target screening : Profile against related enzymes (e.g., cytochrome P450s) to identify confounding interactions .

Q. What are the challenges in derivatizing the trifluoromethoxy group for structure-activity relationship (SAR) studies?

  • Electron-withdrawing effects : The CF₃O group deactivates the benzene ring, limiting electrophilic substitution. Use directed ortho-metalation (DoM) or transition-metal catalysis (e.g., Pd-mediated cross-coupling) for selective modifications .
  • Steric hindrance : Bulky substituents adjacent to the trifluoromethoxy group may require microwave-assisted synthesis to enhance reaction rates .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : Use software like AutoDock Vina to model binding poses, focusing on hydrogen bonding between the carboxylic acid and target active sites .
  • QSAR parameters : Calculate logP (lipophilicity) and PSA (polar surface area) to predict membrane permeability and bioavailability .
  • MD simulations : Assess conformational stability of the Boc-protected amine in solvated environments over nanosecond timescales .

Methodological Notes

  • Citations : References to synthesis protocols, analytical methods, and biological applications are drawn from peer-reviewed studies and patents .
  • Nomenclature : Full chemical names are retained to avoid ambiguity; no abbreviations are used.

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